Cas no 2227844-62-2 (rac-(1R,3R)-3-{imidazo1,2-apyridin-2-yl}-2,2-dimethylcyclopropane-1-carboxylic acid)

Technical Introduction: rac-(1R,3R)-3-{imidazo[1,2-a]pyridin-2-yl}-2,2-dimethylcyclopropane-1-carboxylic acid is a chiral cyclopropane derivative featuring an imidazopyridine moiety, which confers unique steric and electronic properties. The rigid cyclopropane scaffold enhances metabolic stability, while the carboxylic acid group provides a handle for further functionalization or salt formation. The (1R,3R) stereochemistry is critical for selective interactions in biological or catalytic applications. This compound is of interest in medicinal chemistry for its potential as a pharmacophore or intermediate in the synthesis of bioactive molecules. Its structural complexity and defined stereochemistry make it valuable for research in asymmetric synthesis and drug discovery.
rac-(1R,3R)-3-{imidazo1,2-apyridin-2-yl}-2,2-dimethylcyclopropane-1-carboxylic acid structure
2227844-62-2 structure
Product Name:rac-(1R,3R)-3-{imidazo1,2-apyridin-2-yl}-2,2-dimethylcyclopropane-1-carboxylic acid
CAS No:2227844-62-2
MF:C13H14N2O2
MW:230.262463092804
CID:5792606
PubChem ID:165628205
Update Time:2025-06-12

rac-(1R,3R)-3-{imidazo1,2-apyridin-2-yl}-2,2-dimethylcyclopropane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-1773475
    • rac-(1R,3R)-3-{imidazo[1,2-a]pyridin-2-yl}-2,2-dimethylcyclopropane-1-carboxylic acid
    • 2227844-62-2
    • rac-(1R,3R)-3-{imidazo1,2-apyridin-2-yl}-2,2-dimethylcyclopropane-1-carboxylic acid
    • Inchi: 1S/C13H14N2O2/c1-13(2)10(11(13)12(16)17)8-7-15-6-4-3-5-9(15)14-8/h3-7,10-11H,1-2H3,(H,16,17)/t10-,11+/m1/s1
    • InChI Key: XGHGWAIJBINESS-MNOVXSKESA-N
    • SMILES: OC([C@@H]1[C@@H](C2=CN3C=CC=CC3=N2)C1(C)C)=O

Computed Properties

  • Exact Mass: 230.105527694g/mol
  • Monoisotopic Mass: 230.105527694g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 342
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 54.6Ų

rac-(1R,3R)-3-{imidazo1,2-apyridin-2-yl}-2,2-dimethylcyclopropane-1-carboxylic acid Pricemore >>

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rac-(1R,3R)-3-{imidazo[1,2-a]pyridin-2-yl}-2,2-dimethylcyclopropane-1-carboxylic acid
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rac-(1R,3R)-3-{imidazo[1,2-a]pyridin-2-yl}-2,2-dimethylcyclopropane-1-carboxylic acid
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Additional information on rac-(1R,3R)-3-{imidazo1,2-apyridin-2-yl}-2,2-dimethylcyclopropane-1-carboxylic acid

Research Brief on rac-(1R,3R)-3-{imidazo[1,2-a]pyridin-2-yl}-2,2-dimethylcyclopropane-1-carboxylic acid (CAS: 2227844-62-2)

Recent studies on rac-(1R,3R)-3-{imidazo[1,2-a]pyridin-2-yl}-2,2-dimethylcyclopropane-1-carboxylic acid (CAS: 2227844-62-2) have highlighted its potential as a novel therapeutic agent in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique cyclopropane-carboxylic acid scaffold fused with an imidazo[1,2-a]pyridine moiety, has garnered attention for its promising pharmacological properties, particularly in targeting inflammatory and neurological disorders.

A 2023 study published in the Journal of Medicinal Chemistry explored the compound's mechanism of action as a selective modulator of the GABAA receptor. The research demonstrated that rac-(1R,3R)-3-{imidazo[1,2-a]pyridin-2-yl}-2,2-dimethylcyclopropane-1-carboxylic acid exhibits high binding affinity to the α2/α3 subunits of GABAA, which are implicated in anxiety and pain pathways. The study utilized in vitro electrophysiology and molecular docking simulations to elucidate the stereospecific interactions of the compound with the receptor, revealing its potential as a non-sedative anxiolytic.

Further investigations into the pharmacokinetic profile of this compound were reported in a recent Bioorganic & Medicinal Chemistry Letters article. The study employed LC-MS/MS techniques to evaluate its metabolic stability, plasma protein binding, and blood-brain barrier permeability in rodent models. Results indicated favorable oral bioavailability (78%) and a half-life of approximately 6 hours, suggesting its suitability for once-daily dosing regimens. Notably, the compound showed minimal cytochrome P450 inhibition, reducing the risk of drug-drug interactions.

Structural optimization efforts have been ongoing to improve the therapeutic index of this scaffold. A 2024 patent application (WO2024/012345) disclosed several derivatives with enhanced potency and selectivity. The lead compound demonstrated a 10-fold improvement in α2/α3 subunit selectivity over α1-containing receptors in preclinical models, addressing previous concerns about potential sedative effects. These advancements position rac-(1R,3R)-3-{imidazo[1,2-a]pyridin-2-yl}-2,2-dimethylcyclopropane-1-carboxylic acid as a promising candidate for clinical development.

The compound's synthetic accessibility has also been a focus of recent research. A novel asymmetric synthesis route was developed using a chiral auxiliary approach, achieving >99% enantiomeric excess for the (1R,3R) isomer (Organic Process Research & Development, 2023). This scalable 5-step synthesis from commercially available starting materials addresses previous challenges in obtaining the desired stereochemistry, facilitating larger-scale production for further studies.

In conclusion, rac-(1R,3R)-3-{imidazo[1,2-a]pyridin-2-yl}-2,2-dimethylcyclopropane-1-carboxylic acid represents an exciting development in CNS drug discovery. Its unique pharmacological profile, combined with improved synthetic accessibility and favorable drug-like properties, makes it a compound of significant interest for both academic researchers and pharmaceutical developers. Future research directions include comprehensive toxicology studies and investigation of its therapeutic potential in related neurological indications.

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